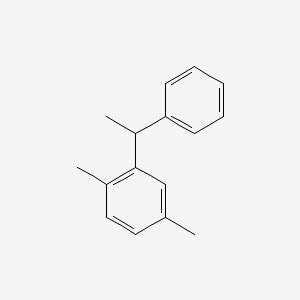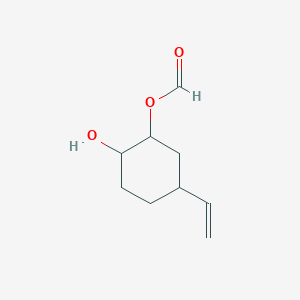
trans-1-Ethyl-2-methylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-1-Ethyl-2-methylcyclohexane: is an organic compound with the molecular formula C₉H₁₈ It is a type of substituted cyclohexane where an ethyl group and a methyl group are attached to the cyclohexane ring in a trans configuration, meaning they are on opposite sides of the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-ethyl-2-methylcyclohexane can be achieved through several methods. One common approach involves the hydrogenation of 1-ethyl-2-methylcyclohexene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H₂) at elevated pressures and temperatures . Another method involves the alkylation of cyclohexane with ethyl and methyl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) .
Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation processes. The use of high-pressure hydrogenation reactors and efficient catalysts ensures high yields and purity of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: trans-1-Ethyl-2-methylcyclohexane undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄, acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, anhydrous conditions.
Substitution: Cl₂, Br₂, UV light or heat.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halo-substituted cyclohexanes.
Applications De Recherche Scientifique
Chemistry: trans-1-Ethyl-2-methylcyclohexane is used as a model compound in studies of conformational analysis and stereochemistry. Its unique structure allows researchers to investigate the effects of substituents on the stability and reactivity of cyclohexane derivatives .
Biology and Medicine: While specific biological and medicinal applications of this compound are limited, its derivatives may be explored for potential pharmacological activities. Studies on similar compounds have shown potential in drug development and medicinal chemistry .
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of more complex organic molecules. Its stability and reactivity make it a valuable compound in the production of fine chemicals and materials .
Mécanisme D'action
The mechanism of action of trans-1-ethyl-2-methylcyclohexane primarily involves its interactions with various chemical reagents and catalysts. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s methyl and ethyl groups are susceptible to attack by oxidizing agents, leading to the formation of ketones or carboxylic acids .
Comparaison Avec Des Composés Similaires
cis-1-Ethyl-2-methylcyclohexane: Similar structure but with cis configuration.
1-Ethyl-3-methylcyclohexane: Different position of the methyl group.
1-Methyl-2-ethylcyclohexane: Different order of substituents.
Uniqueness: trans-1-Ethyl-2-methylcyclohexane is unique due to its trans configuration, which affects its conformational stability and reactivity. The trans configuration reduces steric hindrance between the substituents, making it more stable compared to its cis counterpart .
Propriétés
Numéro CAS |
4923-78-8 |
|---|---|
Formule moléculaire |
C9H18 |
Poids moléculaire |
126.24 g/mol |
Nom IUPAC |
(1S,2S)-1-ethyl-2-methylcyclohexane |
InChI |
InChI=1S/C9H18/c1-3-9-7-5-4-6-8(9)2/h8-9H,3-7H2,1-2H3/t8-,9-/m0/s1 |
Clé InChI |
XARGIVYWQPXRTC-IUCAKERBSA-N |
SMILES isomérique |
CC[C@H]1CCCC[C@@H]1C |
SMILES canonique |
CCC1CCCCC1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


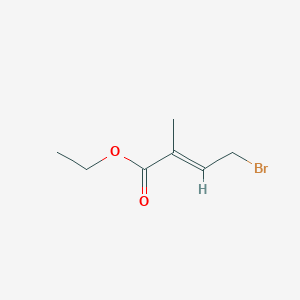
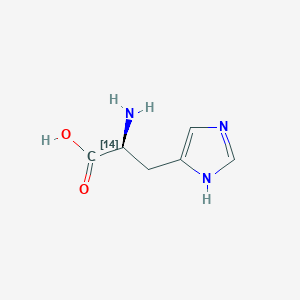

![Pyrazino[2,3-B]pyrazine, decahydro-1,4A,8A-trimethyl-, (4AR,8AS)-rel-(9CI)](/img/structure/B13805399.png)

![3,6-Bis[(trimethylsilyl)oxy]-1,4-dioxane-2,5-dione](/img/structure/B13805403.png)
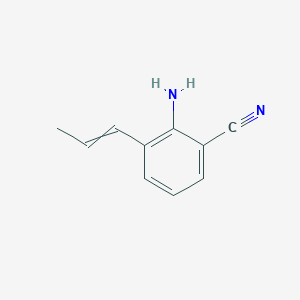

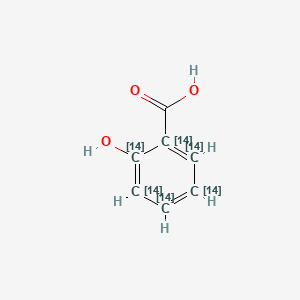
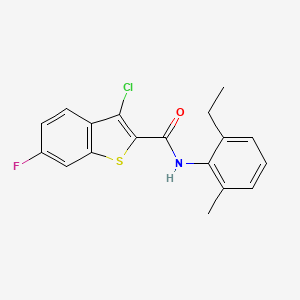
![3-Methyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B13805453.png)

